Methanamine, N-methyl-, gallium salt (9CI)
Description
Significance of Gallium-Containing Materials in Advanced Technologies
The importance of gallium in modern technology cannot be overstated. Its compounds are integral to the fabrication of high-performance electronic and optoelectronic devices. indium.com Gallium's utility stems from its unique electronic and optical properties, which, when incorporated into semiconductor materials, often result in performance superior to that of traditional silicon. indium.com
Semiconductor Applications for Gallium Nitride (GaN), Gallium Oxide (Ga₂O₃), Indium Gallium Oxide (IGO), and Gallium-Doped Zinc Oxide (GZO)
A number of gallium-based materials have emerged as critical components in the semiconductor industry, each with distinct advantages and applications.
Gallium Nitride (GaN): A wide-bandgap semiconductor, GaN has been instrumental in the development of blue light-emitting diodes (LEDs) and has since become a key material for high-power and high-frequency applications. wikipedia.org Its ability to operate at higher temperatures and voltages than silicon makes it ideal for use in power electronics, such as efficient power converters and fast chargers for mobile devices. wikipedia.orgnavitassemi.comepc-co.com GaN is also crucial for radio frequency (RF) applications, including 5G cellular base stations and microwave amplifiers. wikipedia.orgepc-co.com Furthermore, its robustness makes it suitable for aerospace and defense applications. cadence.com
Gallium Oxide (Ga₂O₃): As an ultra-wide-bandgap semiconductor, Ga₂O₃ is gaining significant attention for its potential in high-power electronics. wseas.comwikipedia.org Its most stable form, β-Ga₂O₃, boasts a bandgap of approximately 4.8 eV, which allows for the creation of devices that can handle higher voltages and temperatures than those made from silicon carbide (SiC) or GaN. wseas.comwikipedia.org This makes it a promising material for power switching applications, solar-blind UV photodetectors, and potentially even in data storage and environmental monitoring technologies. wseas.comwikipedia.org While challenges such as lower thermal conductivity exist, the potential for low-cost, large-area substrate production from a melt gives Ga₂O₃ a significant advantage. eag.com
Indium Gallium Oxide (IGO): This material is a wide-bandgap n-type semiconductor whose electronic and optical properties can be tuned by adjusting the ratio of indium to gallium. acs.orgresearchgate.net This tunability makes IGO suitable for a variety of applications, including thin-film transistors (TFTs) for displays and deep-ultraviolet phototransistors. researchgate.netnih.gov Solution-processed IGO is being explored for power electronic applications that require high voltage and current capabilities. koreascience.kr
Gallium-Doped Zinc Oxide (GZO): GZO is a transparent conducting oxide (TCO) that serves as a promising alternative to the more commonly used indium tin oxide (ITO). espublisher.comespublisher.com Its high transparency and low electrical resistivity make it an excellent candidate for use as a transparent electrode in devices like solar cells, touchscreens, and organic light-emitting diodes (OLEDs). espublisher.comqsrarematerials.com
Table 1: Key Properties and Applications of Selected Gallium-Containing Semiconductors
| Semiconductor Material | Key Properties | Primary Applications |
| Gallium Nitride (GaN) | Wide bandgap (3.4 eV), high electron mobility, high breakdown voltage. wikipedia.org | Power electronics, RF amplifiers, LEDs, laser diodes. navitassemi.comepc-co.com |
| Gallium Oxide (Ga₂O₃) | Ultra-wide bandgap (~4.8 eV), high critical electric field strength. wseas.comwikipedia.org | High-power electronics, UV photodetectors. wikipedia.org |
| Indium Gallium Oxide (IGO) | Tunable bandgap, n-type semiconductor. acs.orgresearchgate.net | Thin-film transistors, UV phototransistors. researchgate.netnih.gov |
| Gallium-Doped Zinc Oxide (GZO) | High transparency, low electrical resistivity. espublisher.com | Transparent conducting electrodes for displays and solar cells. qsrarematerials.com |
Emerging Applications in Novel Material Systems
Beyond established semiconductor applications, gallium is finding use in a range of innovative material systems. Gallium-based liquid metal alloys are being investigated for flexible electronics and soft robotics. youtube.com In the biomedical field, gallium has demonstrated antibacterial properties and is being incorporated into titanium alloys for medical implants to reduce the risk of infection. mdpi.commdpi.com Furthermore, gallium compounds are being explored for their potential in next-generation solar cells and quantum computing. youtube.com
Role of Organogallium Precursors in Advanced Material Deposition Techniques
The fabrication of the aforementioned advanced materials often relies on sophisticated deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.net These processes require specialized chemical compounds known as precursors, which are volatile substances that decompose on a substrate surface to form a thin film of the desired material. researchgate.net Organogallium compounds, which feature a chemical bond between carbon and gallium, are a critical class of precursors for depositing gallium-containing films. wikipedia.org
Contextualization of Methanamine, N-methyl-, Gallium Salt (9CI) as a Precursor
Methanamine, N-methyl-, gallium salt (9CI) is an organogallium compound that serves as a precursor in deposition processes. americanelements.comscbt.com It is a gallium compound that contains dimethylamido ligands.
Methanamine, N-methyl-, gallium salt (9CI) is also known by the more common chemical name Tris(dimethylamido)gallium(III). scbt.comereztech.comnih.gov It exists as a dimer, [Ga(N(CH₃)₂)₃]₂, also named Hexakis(dimethylamido)digallium. ereztech.com This compound is utilized in research and development for the deposition of gallium-containing thin films.
Overview of Precursor Design Principles for Vapor Deposition
The successful deposition of high-quality thin films is highly dependent on the properties of the precursor. The design of these molecules is a critical aspect of materials science. Key principles for designing effective precursors for vapor deposition techniques include:
Volatility: The precursor must be easily vaporized and transported into the reaction chamber. researchgate.net Liquid precursors are often preferred as their evaporation rate is more consistent than the sublimation rate of solids. researchgate.net
Thermal Stability: The precursor must be stable enough to be transported to the substrate without decomposing prematurely in the gas phase. researchgate.net
Reactivity: The precursor must decompose cleanly on the substrate surface at a desired temperature to form the target material with minimal impurities. researchgate.net
Handling: Ideally, precursors should be safe and easy to handle, although many organometallic compounds require specialized handling techniques. chemistryviews.org
The rational design of precursors, informed by computational modeling and experimental studies, allows for greater control over the deposition process and the properties of the resulting thin films. chemistryviews.org This tailored approach is essential for advancing the capabilities of gallium-based technologies.
Scope of the Research Outline
This article will provide a detailed examination of Methanamine, N-methyl-, gallium salt (9CI), a compound for which specific experimental data is not widely available in published literature. Consequently, this research outline will rely on established principles of organogallium chemistry and draw analogies from closely related, well-characterized compounds to infer its properties and behavior. The primary focus will be on its synthesis, chemical and physical properties, and molecular structure. It is important to note that where direct experimental data for the title compound is absent, information from analogous compounds, such as those containing gallium-nitrogen bonds with similar ligand frameworks, will be used to provide a comprehensive and scientifically grounded overview. This article will not discuss dosage, administration, or safety profiles.
Detailed Research Findings
Structure
3D Structure of Parent
Properties
CAS No. |
634559-71-0 |
|---|---|
Molecular Formula |
C2H7GaN |
Molecular Weight |
114.81 g/mol |
InChI |
InChI=1S/C2H7N.Ga/c1-3-2;/h3H,1-2H3; |
InChI Key |
IWJVZVOXSGOSBV-UHFFFAOYSA-N |
Canonical SMILES |
CNC.[Ga] |
Origin of Product |
United States |
Synthesis and Formation
Direct, documented synthesis routes for Methanamine, N-methyl-, gallium salt (9CI) are not prevalent in the reviewed literature. However, its formation can be logically inferred from standard and well-established methods in organogallium chemistry. The most plausible synthetic pathways involve the reaction of a gallium source with N-methylmethanamine (more commonly known as dimethylamine).
Two primary approaches are considered:
From Gallium Halides: A common method for creating gallium-nitrogen bonds is the reaction of a gallium halide, such as gallium(III) chloride (GaCl₃), with a lithium amide. nih.gov For the target compound, this would involve the reaction of GaCl₃ with lithium dimethylamide (LiN(CH₃)₂). This type of salt metathesis reaction typically proceeds by the elimination of lithium chloride. While this method is often used to synthesize tris(dimethylamido)gallium, [Ga(N(CH₃)₂)₃]₂, which is a dimeric species, the stoichiometry could be controlled to favor the formation of a monomeric or salt-like product. nih.govtamu.edu
From Trialkylgallium Precursors: Another established route is the reaction of a trialkylgallium compound, like trimethylgallium (B75665) (Ga(CH₃)₃), with a primary or secondary amine. nih.govresearchgate.netrsc.org The reaction of trimethylgallium with dimethylamine (B145610) would likely proceed via alkane elimination (in this case, methane) to form a gallium-amide bond. The reaction of Ga(CH₃)₃ with ammonia (B1221849), for instance, has been shown to produce the trimer [(CH₃)₂GaNH₂]₃. researchgate.net A similar reaction with dimethylamine could potentially yield the target compound.
It is important to note that many simple organogallium amides have a strong tendency to form dimers or trimers in the solid state to satisfy the coordination sphere of the electron-deficient gallium center. The isolation of a monomeric salt, "Methanamine, N-methyl-, gallium salt (9CI)," would likely depend on specific reaction conditions, such as solvent choice and stoichiometry, or the use of sterically bulky ligands that prevent oligomerization.
Chemical and Physical Properties
Specific, experimentally determined chemical and physical properties for Methanamine, N-methyl-, gallium salt (9CI) are not available in the surveyed literature. However, by examining analogous organogallium compounds, particularly those with gallium-nitrogen bonds, we can predict its likely characteristics.
Physical Properties: Organogallium compounds with relatively small alkyl and amide ligands are often volatile liquids or low-melting solids at room temperature. acs.org For example, trimethylgallium (B75665) is a colorless, pyrophoric liquid. acs.org Given its salt-like designation, Methanamine, N-methyl-, gallium salt (9CI) might be expected to be a solid. Its solubility would likely be in organic solvents, a common feature of organometallic compounds.
Chemical Properties: The chemical reactivity of this compound is dictated by the nature of the gallium-nitrogen and potential gallium-carbon bonds.
Lewis Acidity: Gallium(III) compounds are characteristically Lewis acidic, meaning they can accept a pair of electrons. The Lewis acidity decreases down Group 13 (Al > Ga > In). This property allows organogallium compounds to form stable adducts with Lewis bases. rsc.org
Reactivity with Protic Reagents: The gallium-nitrogen bond is susceptible to cleavage by protic reagents. For instance, it would be expected to react with water, leading to the formation of gallium hydroxide (B78521) and the liberation of dimethylamine (B145610).
Thermal Decomposition: Organogallium compounds, particularly those used as precursors for semiconductor materials, are designed to decompose upon heating. The thermal decomposition of Methanamine, N-methyl-, gallium salt (9CI) would likely lead to the formation of gallium nitride (GaN) and volatile organic byproducts. The temperature and products of decomposition would be influenced by the specific structure of the compound.
Below is a table summarizing the predicted and known properties of related compounds.
| Property | Predicted/Analogous Value | Reference Compound(s) | Citation |
| Molecular Formula | C₂H₇GaN | Methanamine, N-methyl-, gallium salt (9CI) | |
| Molecular Weight | 114.81 g/mol | Methanamine, N-methyl-, gallium salt (9CI) | |
| Physical State | Likely solid | General organogallium amides | acs.org |
| Reactivity | Lewis acidic, reacts with protic reagents | General organogallium compounds |
Structure and Spectroscopic Analysis
Synthetic Routes to Tris(dimethylamido)gallium(III) (Ga(NMe₂)₃)
Tris(dimethylamido)gallium(III), with the chemical formula Ga(N(CH₃)₂)₃ or Ga(NMe₂)₃, is a significant homoleptic amide precursor for the deposition of gallium-based materials. acs.orgrsc.org In its solid state, it exists as a dimer, bis(μ-dimethylamino)tetrakis(dimethylamino)digallium, [Ga₂(μ-NMe₂)₂(NMe₂)₄]. rsc.orgwikipedia.org
A common and established method for synthesizing the Tris(dimethylamido)gallium(III) dimer involves a salt metathesis reaction between gallium trichloride (B1173362) (GaCl₃) and lithium dimethylamide (LiNMe₂). rsc.orgwikipedia.org The reaction is typically carried out under an inert nitrogen atmosphere using Schlenk line techniques to prevent exposure to air and moisture. rsc.org
The synthesis procedure begins with the slow, cannula addition of a suspension of lithium dimethylamide in a non-polar solvent like n-hexanes to a cooled solution (-20 °C) of gallium trichloride, also in n-hexanes. rsc.org The mixture is stirred at this low temperature for approximately one hour before being gradually warmed to room temperature, where it is stirred for an additional 16 hours. rsc.org Following the reaction, the resulting mixture is filtered through Celite to remove the lithium chloride byproduct. The filtrate is then concentrated under reduced pressure to yield a solid product. rsc.org Purification is achieved through recrystallization from diethyl ether (Et₂O) at -35 °C, resulting in the desired compound as a colorless solid with a reported yield of 63%. rsc.org
Table 1: Synthesis Details for Tris(dimethylamido)gallium(III) Dimer
| Parameter | Details | Reference |
|---|---|---|
| Reactants | Gallium trichloride (GaCl₃), Lithium dimethylamide (LiNMe₂) | rsc.orgwikipedia.org |
| Solvent | n-Hexanes | rsc.org |
| Reaction Conditions | Initial at -20 °C, then room temperature for 16h | rsc.org |
| Purification | Filtration through Celite, Recrystallization from Et₂O at -35 °C | rsc.org |
| Yield | 63% | rsc.org |
| Product Form | Colorless solid | rsc.org |
| Melting Point | 101–104 °C | rsc.org |
Homoleptic gallium amides are compounds where the gallium center is exclusively bonded to amide (–NR₂) ligands. The synthesis of these compounds, such as Ga(NMe₂)₃, represents a strategic shift from traditional organometallic precursors like trimethylgallium (B75665) (GaMe₃), which have strong metal-carbon bonds. acs.orgrsc.org The rationale for developing amide-based precursors is the greater reactivity and desirability of the Ga–N bond compared to the Ga–C bond. rsc.org This enhanced reactivity is advantageous in deposition processes like Atomic Layer Deposition (ALD), as it can improve the surface chemistry during the precursor pulse, particularly with reactants like ammonia (B1221849) (NH₃). rsc.org
The primary reaction pathway to homoleptic gallium amides is the salt metathesis reaction, as detailed for Ga(NMe₂)₃, where a gallium halide is reacted with an alkali metal salt of a secondary amine. rsc.orgwikipedia.org Another approach involves the reaction of Ga(NR₂)₃ with other compounds, such as aminoalcohols, to form different derivatives. researchgate.net While effective, the development of homoleptic gallium amides has also led to the exploration of related structures like amidinates and guanidinates. These compounds, such as Ga(amd)₃ and Ga(guan)₃, were developed to increase thermal stability relative to Ga(NMe₂)₃. slu.se However, their utility in ALD processes has been limited by their insufficient volatility. slu.se
The volatility and thermal stability of a precursor are paramount for its successful application in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. acs.org An ideal precursor should be volatile enough to be transported into the reaction chamber in the gas phase without premature decomposition. acs.orgrsc.org
Tris(dimethylamido)gallium(III) has been characterized for its thermal properties. rsc.org Thermogravimetric analysis (TGA) shows that it evaporates in a single step between 140 °C and 230 °C, leaving only a 5% residual mass. rsc.org Differential scanning calorimetry (DSC) reveals an endothermic peak at 103 °C, corresponding to its melting point, and a broad exothermic event peaking at 193 °C, indicating decomposition. rsc.org The 1 torr vapor pressure for this compound occurs at 109 ± 5 °C. rsc.org
While Ga(NMe₂)₃ has been used for ALD, a known issue is the potential for carbon impurity incorporation into the deposited films, which is often attributed to the low thermal stability of the deposited surface species from metal amide precursors. acs.org This has driven research into alternative precursors with enhanced thermal properties. For instance, modifying amide-based compounds with stabilizing chelating ligands like malonates can significantly improve thermal stability and reduce sensitivity to air and moisture. acs.org Similarly, gallium triazenide precursors have been developed that exhibit high volatility and thermal stability, with decomposition temperatures around 215–220 °C, making them highly suitable for deposition processes. acs.orgacs.org
Table 2: Thermal Properties of Gallium Precursors
| Compound | Volatilization/Onset Temperature | Decomposition Temperature | Residual Mass (TGA) | Reference |
|---|---|---|---|---|
| Ga(NMe₂)₃ | 140–230 °C | ~193 °C (DSC peak) | 5% | rsc.org |
| Tris(1,3-diisopropyltriazenide)gallium(III) | 150–220 °C (TGA); Onset 155 °C | ~215–220 °C | Negligible | acs.org |
Synthesis of Complementary Organogallium Precursors
Trimethylgallium (Ga(CH₃)₃ or TMG) is a foundational metalorganic precursor for metalorganic vapor phase epitaxy (MOVPE) used in the production of gallium-containing compound semiconductors. wikipedia.orggoogle.combarc.gov.in It is a colorless, pyrophoric liquid that is monomeric in structure. wikipedia.org
TMG is typically synthesized by reacting gallium trichloride (GaCl₃) with a methylating agent. wikipedia.org Several synthetic routes exist:
Grignard Reagents: Reaction with methylmagnesium iodide in diethyl ether produces a diethyl ether adduct of TMG. This adduct is not highly volatile, and the ether ligand is not easily removed. wikipedia.orggoogle.com
Organolithium Reagents: Alkylation with methyl lithium in the presence of a tertiary phosphine (B1218219) yields an air-stable phosphine adduct (R₃P−GaMe₃). The base-free TMG can then be liberated by heating this solid adduct under vacuum. wikipedia.org
Other Methylating Agents: Dimethylzinc and trimethylaluminium (TMA) are also effective methylating agents for producing TMG. wikipedia.orgchemicalbook.com A common industrial method involves adding trimethylaluminium dropwise to gallium trichloride, followed by heating to reflux. The TMG product is then collected by distillation, with yields reported as high as 90%. chemicalbook.com
Table 3: Common Synthesis Routes for Trimethylgallium (TMG)
| Method | Reactants | Product/Intermediate | Notes | Reference |
|---|---|---|---|---|
| Grignard | GaCl₃, Methylmagnesium Iodide | Diethyl ether adduct | Poorly volatile adduct | wikipedia.orggoogle.com |
| Organolithium | GaCl₃, MeLi, PR₃ | R₃P−GaMe₃ adduct | Air-stable adduct, TMG liberated by heating | wikipedia.org |
| Transmetalation | GaCl₃, Trimethylaluminium (TMA) | TMG | High yield (90%), purified by distillation | chemicalbook.com |
Gallium(III) aminoalkoxides are an attractive class of precursors due to their solubility, favorable hydrolysis characteristics, and clean decomposition pathways. researchgate.net Research has focused on homoleptic gallium(III) aminoalkoxides derived from N-methyl substituted aminoethanols, such as N,N-dimethylethanolamine (dmeaH), N-methyldiethanolamine (mdeaH₂), and triethanolamine (B1662121) (teaH₃). researchgate.net
These compounds are synthesized through several methods:
Isopropoxo-aminoalkoxo Exchange: Gallium isopropoxide, Ga(OⁱPr)₃, is reacted with N-methyldiethanolamine or triethanolamine in toluene. researchgate.net
Alcoholysis Reaction: The complex Ga₂(OC₂H₄NMe₂)₆ can be synthesized via the reaction of Ga(OⁱPr)₃ with N,N-dimethylethanolamine in toluene. researchgate.net This same complex can also be formed from the reaction of Ga(NR₂)₃ (where R = Me, Et) with N,N-dimethylethanolamine. researchgate.net
These precursors are being explored for sol-gel processing to create Ga₂O₃ nanoparticles and thin films. researchgate.net For example, the N-methyldiethanolamine derivatives have been identified as particularly suitable candidates for these applications. researchgate.net
To overcome the limitations of some traditional precursors, such as carbon contamination from Ga(NMe₂)₃ or the low volatility of gallium amidinates, new classes of compounds like gallium(III) triazenides have been developed. acs.orgslu.se These precursors are noted for their high volatility and thermal stability. slu.seacs.orgrsc.org
A key example is tris(1,3-diisopropyltriazenide)gallium(III). acs.org This hexacoordinated Ga–N bonded precursor was the first of its kind to be used in a vapor deposition process. acs.org Its synthesis is analogous to its indium counterpart and involves reacting a lithium triazenide salt with gallium trichloride. acs.org The specific steps are:
Isopropylazide is reacted with isopropyl lithium in diethyl ether at -78 °C.
The resulting solution is then added to a -78 °C solution of GaCl₃ in a THF/n-hexane mixture.
The reaction is slowly warmed to room temperature and stirred overnight. acs.org
The product is a colorless solid that can be purified by either recrystallization or sublimation. acs.org This precursor demonstrates excellent thermal properties, with a single-step volatilization and negligible residual mass, making it highly effective for the ALD of epitaxial GaN films with very low impurity levels. acs.orgacs.org The success of this ligand has prompted further exploration into other 1,3-dialkyltriazenide ligands with varied alkyl groups to tailor the precursor's thermal properties for specific applications. slu.sersc.org
Purification Techniques for Gallium-Containing Precursor Compounds
The purification of gallium-containing precursor compounds, such as gallium amides, is crucial to ensure high purity for their application in areas like chemical vapor deposition (CVD). acs.org Several techniques can be employed, with the choice depending on the physical properties of the compound, such as volatility and solubility, as well as the nature of the impurities.
Common purification methods for solid organometallic compounds include sublimation and recrystallization. libretexts.orgresearchgate.net For volatile solids, sublimation is a particularly effective method as it can separate a volatile compound from non-volatile impurities without the use of solvents. libretexts.org The process involves heating the impure solid under vacuum, causing it to transition directly from a solid to a gas, which then crystallizes on a cold surface, leaving the non-volatile impurities behind. libretexts.org
Recrystallization is another widely used technique for purifying solid amides. researchgate.net This method relies on the differential solubility of the compound and its impurities in a particular solvent. The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the solvent. researchgate.net For amides, polar solvents such as acetonitrile, ethanol, or acetone (B3395972) are often effective. researchgate.net
In the synthesis of gallium amides from gallium trichloride, the primary by-product is a salt, such as lithium chloride (LiCl) when using lithium dimethylamide. acs.org This salt is typically insoluble in the organic solvents used for the reaction and can be removed by filtration. acs.org Subsequent removal of the solvent under vacuum yields the crude product, which can then be further purified by methods like sublimation or distillation. prepchem.com
For gallium compounds in general, more rigorous purification techniques can be applied to remove trace metal impurities. These methods include fractional crystallization of the metallic gallium itself and solvent extraction processes. researchgate.netnist.gov For instance, gallium can be purified by washing organic solutions of its hydroxamic acid complexes with aqueous amine or ammonia solutions to remove metal impurities. google.com While these methods are typically for purifying elemental gallium or its inorganic salts, the principles can be adapted for sensitive organometallic precursors where ultra-high purity is required.
The table below summarizes some of the key purification techniques applicable to gallium-containing precursor compounds.
| Purification Technique | Description | Applicable To | Key Advantages |
| Sublimation | A solid is heated under vacuum, turning directly into a gas, and then condensed back into a solid on a cold surface. libretexts.org | Volatile solid compounds. libretexts.org | Solvent-free, effective for removing non-volatile impurities. libretexts.org |
| Recrystallization | An impure solid is dissolved in a hot solvent and crystallizes upon cooling, leaving impurities in the solution. researchgate.net | Solid compounds with suitable solubility profiles. researchgate.net | Can be highly effective for removing soluble impurities. researchgate.net |
| Filtration | Physically separating a solid from a liquid or gas by passing the mixture through a filter medium. acs.org | Removing insoluble by-products (e.g., salts) from a reaction mixture. acs.org | Simple and effective for separating heterogeneous mixtures. |
| Solvent Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. researchgate.net | Purifying gallium from aqueous solutions or removing specific impurities. researchgate.netgoogle.com | Can selectively remove certain types of impurities. |
| Distillation | Separating components of a liquid mixture based on differences in their boiling points. prepchem.com | Liquid compounds with different volatilities. | Effective for purifying liquid precursors. |
Ligand Coordination Environment in Gallium Amide Complexes
The interaction between gallium and amide ligands, such as the dimethylamide anion [N(CH3)2]⁻, is foundational to understanding the resulting complex's geometry and reactivity. The nature of the gallium center and the electronic and steric properties of the amide dictate the coordination environment.
Gallium(III) complexes, the most common oxidation state for gallium, readily form complexes with amide ligands. wikipedia.orgwikipedia.org For simple, non-chelating amides like dimethylamide, the resulting homoleptic complex, tris(dimethylamido)gallium(III) or [Ga(NMe₂)₃], typically exists as a dimer, {[Ga(NMe₂)₃]₂}, in the solid state to satisfy the coordination sphere of the electron-deficient gallium center. In this dimeric structure, two dimethylamide ligands bridge the two gallium atoms, resulting in a four-coordinate, distorted tetrahedral geometry around each gallium atom.
In more complex systems involving polydentate ligands that contain both amide and other donor atoms (e.g., oxygen or other nitrogen atoms), gallium(III) can achieve higher coordination numbers. nih.gov Coordination geometries such as distorted trigonal bipyramidal and distorted octahedral are common. nih.govresearchgate.net For instance, gallium(III) complexes with hexadentate ligands like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) exhibit a six-coordinate octahedral geometry, with three nitrogen atoms and three carboxylate oxygen atoms coordinating to the gallium center. researchgate.net Similarly, complexes with certain aminobisphenolate ligands show a five-coordinate gallium center, which can be described as either a distorted trigonal bipyramid or a tetragonal pyramid. nih.gov The specific geometry is highly dependent on the ligand's bite angle and steric constraints. nih.govosti.gov
| Compound/Fragment | Coordination Number | Geometry | Reference(s) |
| {[Ga(NMe₂)₃]₂} | 4 | Distorted Tetrahedral | nih.gov |
| [Ga(NOTA)] | 6 | Octahedral | researchgate.net |
| Ga(aminobisphenolate) | 5 | Distorted Trigonal Bipyramidal / Tetragonal Pyramid | nih.gov |
| [RuGa₅] core | 5 | Distorted Square Pyramidal | |
| [MoGa₆] core | 6 | Distorted Octahedral | rsc.org |
Amide ligands (R₂N⁻) are versatile and can coordinate to a metal center in several ways. wikipedia.orgresearchgate.net The primary mode of coordination for a simple amide like dimethylamide to gallium is through its nitrogen atom, which acts as a strong σ-donor. wikipedia.orglibretexts.org In addition to σ-donation, the lone pair on the nitrogen can participate in π-donation to an empty orbital on the metal, which influences the planarity of the M-N bond. wikipedia.org
In more complex ligands that contain an amide functional group alongside other potential donors, such as carbonyl oxygens, the coordination mode can vary. rsc.org For example, in studies involving multidentate pyridyl-dicarboxamide ligands, coordination to metal centers like cadmium has been observed through the carbonyl oxygen atoms and pyridine (B92270) nitrogens, leaving the amide nitrogen uncoordinated. rsc.org Conversely, with a metal like mercury(II), the same ligand coordinates through the deprotonated amide nitrogen atoms and the pyridine nitrogens, while the carbonyl oxygens remain free. rsc.org The choice of coordination site is a subtle interplay between the hard/soft acid-base (HSAB) character of the metal and the donor atoms, as well as the steric and electronic environment of the ligand. nih.gov
Interactions in Homoleptic Gallium(I) Amide Complexes with Transition Metals
While gallium(III) is the most stable oxidation state, gallium(I) complexes, though rarer, are significant as they are isolobal analogues of carbon monoxide (CO) and can act as ligands to transition metals. rsc.orgresearchgate.net Homoleptic gallium(I) amide complexes, [M(GaNR₂)n], where the transition metal (M) is exclusively coordinated by gallium(I) amide ligands, are a developing area of research. rsc.orgresearchgate.net These studies often require sterically demanding amide groups, such as 2,2,6,6-tetramethylpiperidide (TMP), to stabilize the low-valent gallium center. rsc.orgresearchgate.netrsc.org
The bonding between a transition metal and a gallium(I) amide ligand, M-GaNR₂, is primarily characterized by σ-donation from the gallium lone pair to an empty orbital on the transition metal. rsc.org This makes the Ga(I) amide a potent σ-donor ligand.
The bonding situation is further complicated by π-interactions. libretexts.orgyoutube.comreddit.comyoutube.com There are two competing π-effects at play:
M → Ga π-back-donation : The transition metal can donate electron density from its filled d-orbitals back into the empty pπ orbitals of the gallium(I) center. rsc.org This is analogous to the back-bonding seen in metal carbonyl complexes. youtube.com
N → Ga π-donation : The amide ligand's nitrogen atom can donate its lone pair electron density into the same empty pπ orbital on the gallium. rsc.orglibretexts.org
Steric bulk is a critical factor in the chemistry of low-valent and low-coordinate species, and gallium amide complexes are no exception. osti.gov The use of sterically demanding amide ligands, such as tetramethylpiperidide (TMP) or bis(trimethylsilyl)amide [N(SiMe₃)₂]⁻, is often essential for the isolation and stabilization of monomeric gallium(I) amide precursors (e.g., GaTMP) and their subsequent transition metal complexes. rsc.orgresearchgate.netrsc.org
The size of these ligands influences several key aspects of the final complex:
Coordination Number : The steric bulk of the Ga(I) ligand limits the number of ligands that can fit around a transition metal center. For instance, reaction of GaTMP with ruthenium and molybdenum precursors leads to five- and six-coordinate homoleptic complexes, [Ru(GaTMP)₅] and [Mo(GaTMP)₆], respectively. rsc.org
Geometry : The crowding caused by bulky ligands often leads to distorted coordination geometries. The [RuGa₅] core in [Ru(GaTMP)₅] adopts a distorted square pyramidal geometry, while the [MoGa₆] core in [Mo(GaTMP)₆] is a distorted octahedron. rsc.org
Reactivity and Stability : Large ligands provide kinetic stability by creating a protective "cone" around the reactive metal center, preventing unwanted side reactions, aggregation, or decomposition. thieme-connect.de
| Complex | Transition Metal | Ga(I) Ligand | Key Structural Feature | Influence of Sterics | Reference(s) |
| [Ru(GaTMP)₅] | Ruthenium | GaTMP | Five-coordinate, distorted square pyramid | Stabilizes low coordination number | rsc.orgresearchgate.net |
| [Mo(GaTMP)₆] | Molybdenum | GaTMP | Six-coordinate, distorted octahedron | Allows for isolation of a rare homoleptic complex | rsc.orgresearchgate.net |
Structural Characteristics of Organogallium(II) Compounds with Gallium-Gallium Single Bonds and Chelating Ligands
Compounds containing direct gallium-gallium bonds are classified as true gallium(II) species. wikipedia.org The synthesis and structural characterization of these compounds, often called digallanes, have been a significant area of interest since their first preparation. thieme-connect.de The stabilization of the Ga-Ga bond typically requires the use of bulky and often chelating ligands to prevent disproportionation or further reaction. thieme-connect.de
While simple amides like dimethylamide are not typically used to stabilize Ga-Ga bonds, the principles are demonstrated by related systems using chelating nitrogen-based ligands, such as β-diketiminate (nacnac) or amidinate ligands. osti.gov These ligands form stable chelate rings with each gallium atom, providing steric protection for the Ga-Ga bond. X-ray crystallographic analyses of these compounds confirm the presence of a direct, single covalent bond between the two gallium(II) centers. The oxidation of these Ga=Ga double bonds in related digallene compounds can lead to stable radical cations and dications, demonstrating the accessibility of different oxidation states supported by appropriate ligand frameworks. researchgate.net The chemistry highlights the ability of chelating ligands to support unusual bonding and oxidation states in gallium chemistry. researchgate.netacs.org
Differentiation of Bridging Versus Terminal Coordination of Chelating Ligands
The differentiation between bridging and terminal coordination is often definitively established through single-crystal X-ray diffraction analysis. researchgate.net This technique provides precise information on bond lengths and angles, revealing the connectivity between the gallium center(s) and the ligand.
Several key factors influence whether a chelating ligand will adopt a bridging or terminal coordination mode:
Steric Hindrance: Bulky substituents on the chelating ligand can favor terminal coordination to minimize steric repulsion between ligands on the same or adjacent metal centers. nih.gov
Bite Angle of the Ligand: The "bite angle" of a chelating ligand, which is the angle formed by the two donor atoms and the metal center, plays a crucial role. Ligands with a small bite angle may be more amenable to spanning two metal centers in a bridging fashion. rsc.org
Nature of the Donor Atoms: The type of atoms coordinating to the gallium center (e.g., nitrogen, oxygen) influences the bond strengths and preferred coordination geometries. mdpi.com
Electronic Effects: The electronic properties of the ligand and other groups attached to the gallium atom can affect the electron density at the metal center, thereby influencing its coordination preferences. nih.gov
In the context of dimeric gallium compounds with a Ga-Ga bond, for instance, carboxylato ligands have been observed to bridge the two gallium atoms. rsc.org In contrast, other chelating ligands, such as certain triazenido groups, have been found to occupy terminal positions on each gallium atom. rsc.org The choice between these modes is a delicate balance of the aforementioned factors.
| Factor | Influence on Coordination Mode | Example from Related Gallium Chemistry |
|---|---|---|
| Steric Hindrance | Increased steric bulk on the ligand generally favors terminal coordination to reduce intramolecular repulsion. | Bulky aminobisphenolate ligands often lead to monomeric gallium complexes with terminal coordination. nih.gov |
| Ligand Bite Angle | A smaller bite angle may facilitate a bridging coordination mode by allowing the ligand to comfortably span two metal centers. | Carboxylato ligands with short distances between coordinating oxygen atoms can bridge Ga-Ga bonds. rsc.org |
| Donor Atom Type | The nature of the donor atoms (e.g., N, O, S) affects bond lengths and angles, influencing the stability of different coordination geometries. | In some gallium complexes with thiouracil derivatives, coordination involves nitrogen, sulfur, and oxygen atoms, with the mode being pH-dependent. mdpi.com |
| Electronic Properties | Electron-donating or -withdrawing properties of the ligand and other substituents can alter the electronic environment of the gallium center, impacting its coordination preference. | The electronic properties of substituents on aminobisphenolate ligands are critical in determining the geometry of the resulting gallium complexes. nih.gov |
Solution-Phase Studies of Gallium(III) Amide Complexes
The behavior of gallium(III) amide complexes in solution, including their structure, stability, and dynamics, is often investigated using a combination of spectroscopic techniques and analytical methods. For a compound such as Methanamine, N-methyl-, gallium salt (9CI) , these studies would be essential to understand its properties in a non-solid state.
Application of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ⁷¹Ga NMR)
Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of gallium complexes in solution.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the organic ligands coordinated to the gallium center. The chemical shifts, coupling constants, and signal multiplicities of the ligand's protons can reveal the symmetry of the complex in solution. nih.govtandfonline.com For instance, the appearance of distinct signals for chemically equivalent protons can indicate restricted rotation around a bond or the presence of different isomers in solution. nih.gov Upon coordination to a metal center like gallium(III), the chemical shifts of the ligand's protons are expected to change compared to the free ligand, with the magnitude of the shift providing clues about the coordination environment. tandfonline.com
⁷¹Ga NMR Spectroscopy: Gallium has two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga being the more favorable nucleus for NMR studies due to its higher natural abundance and narrower signal linewidths. huji.ac.il The chemical shift of the ⁷¹Ga signal is highly sensitive to the coordination number and the nature of the atoms directly bonded to the gallium atom. huji.ac.ilresearchgate.net This makes ⁷¹Ga NMR a valuable technique for probing the immediate coordination sphere of the gallium center in solution. The linewidth of the ⁷¹Ga NMR signal is also informative; narrow signals are typically observed for highly symmetric species, while broader signals suggest a lower symmetry environment or dynamic processes occurring in solution. huji.ac.ilresearchgate.net For gallium(III) complexes, the ⁷¹Ga chemical shifts can span a wide range, with distinct regions corresponding to different coordination environments (e.g., tetrahedral vs. octahedral). researchgate.net
| NMR Technique | Information Obtained | Relevance to Gallium(III) Amide Complexes |
|---|---|---|
| ¹H NMR | Provides information on the structure and symmetry of the organic ligands in solution. Changes in chemical shifts upon coordination indicate metal-ligand binding. | Can confirm the coordination of the N-methyl-methanamine ligand and provide insights into the overall symmetry of the complex in solution. nih.govtandfonline.com |
| ⁷¹Ga NMR | The chemical shift is sensitive to the coordination number and the nature of the donor atoms. Signal linewidth can indicate the symmetry of the gallium environment and dynamic processes. | Can help determine the coordination number of the gallium center and identify the types of atoms (e.g., nitrogen, oxygen) in the primary coordination sphere. huji.ac.ilresearchgate.netresearchgate.net |
Analysis of Complex Stability and Chelation Behavior in Solution
The stability of gallium(III) amide complexes in solution is a critical aspect, particularly for potential applications. The chelate effect, where a multidentate ligand forms a more stable complex than analogous monodentate ligands, is a key principle governing the stability of these compounds. tandfonline.com
The stability of gallium(III) complexes can be assessed through various methods:
NMR Titrations: Monitoring changes in the ¹H or other relevant NMR spectra upon addition of a competing ligand or variation of solution conditions (e.g., pH) can provide qualitative and sometimes quantitative information about complex stability. nih.gov
Spectroscopic Titrations (UV-Vis, Fluorescence): Changes in the electronic absorption or emission spectra of a complex upon titration can be used to determine stability constants. mdpi.comnih.gov
Potentiometric Titrations: This is a common method for determining the stability constants of metal complexes in solution by measuring the pH changes upon addition of a titrant. mdpi.comacs.org
For a simple amide complex like Methanamine, N-methyl-, gallium salt (9CI) , the stability in solution would likely be highly dependent on the solvent and the presence of other coordinating species. The Ga-N bond can be susceptible to hydrolysis, especially in the presence of water. The stability of gallium complexes is also influenced by the pH of the solution, with many complexes being stable only within a specific pH range. mdpi.comresearchgate.net For instance, in aqueous solutions, gallium(III) has a strong tendency to hydrolyze and form various hydroxo species, which can compete with the desired ligand for coordination to the metal center. acs.org
The chelation behavior in solution involves understanding how the chelating ligand remains coordinated to the gallium ion. Dynamic NMR studies can provide information on ligand exchange processes, which can be indicative of the lability or inertness of the complex. researchgate.net A stable chelate will exhibit slow ligand exchange on the NMR timescale.
Atomic Layer Deposition (ALD) Applications
Atomic layer deposition is a thin-film deposition technique based on sequential, self-limiting surface reactions, allowing for atomic-level control over film thickness and conformality. researchgate.net Tris(dimethylamido)gallium(III) has been identified as a significant precursor for the low-temperature ALD of several important gallium-based materials. justia.com
Gallium Nitride (GaN) Epitaxial and Polycrystalline Film Growth via ALD
Gallium Nitride (GaN) is a wide-bandgap semiconductor critical for high-frequency electronics and optoelectronic devices. researchgate.netamericanelements.com ALD offers a path to low-temperature GaN deposition, which is crucial for integration with temperature-sensitive substrates. researchgate.net Tris(dimethylamido)gallium(III) (TDMAGa) has been successfully employed as a gallium precursor for both thermal and plasma-enhanced ALD (PEALD) of GaN. researchgate.netresearchgate.net
In PEALD processes using TDMAGa and an ammonia (NH₃) plasma, a self-limiting growth behavior has been observed in a temperature window of 130–250 °C, yielding a growth rate of approximately 1.4 Å per cycle. nih.govresearchgate.net These films, when grown on silicon substrates, are crystalline and possess a near-stoichiometric Ga/N ratio with low levels of carbon and oxygen impurities. nih.govresearchgate.net A notable achievement is the epitaxial growth of GaN on 4H-SiC substrates without the need for a traditional AlN buffer layer, simplifying the fabrication process. rsc.orgresearchgate.net The resulting epitaxial films exhibit a bandgap of around 3.42 eV and show unintentional n-type doping. rsc.orgresearchgate.net
Thermal ALD of GaN using TDMAGa and ammonia has also been investigated. A self-limiting reaction was achieved at 200°C with a deposition rate of 1.34 Å/cycle. researchgate.netamericanelements.com However, at temperatures of 250°C and above, the precursor can undergo thermal decomposition, leading to a higher, non-ALD growth rate. researchgate.netamericanelements.com
Interactive Table: ALD Parameters for GaN Deposition using TDMAGa
| Parameter | Plasma-Enhanced ALD (PEALD) | Thermal ALD |
| Gallium Precursor | Tris(dimethylamido)gallium(III) | Tris(dimethylamido)gallium(III) |
| Nitrogen Source | NH₃ Plasma | NH₃ |
| Deposition Temp. | 130–250 °C researchgate.net | 200 °C americanelements.com |
| Growth Rate | ~1.4 Å/cycle researchgate.net | 1.34 Å/cycle americanelements.com |
| Film Crystallinity | Crystalline/Epitaxial researchgate.net | Amorphous (as-deposited) americanelements.com |
| Substrates | Si(100), 4H-SiC researchgate.net | Silicon americanelements.com |
To overcome limitations of traditional precursors like trimethylgallium (which often requires high temperatures) or TDMAGa (which can introduce carbon impurities), novel precursors are being developed. researchgate.netnih.gov One such class is the hexacoordinated gallium(III) triazenides, such as tris(1,3-diisopropyltriazenide)gallium(III). researchgate.netnih.govresearchgate.net This precursor is highly volatile, with a single-step volatilization onset at 155 °C and negligible residual mass, making it excellent for ALD. researchgate.netnih.govlsbu.ac.uk
When used with an NH₃ plasma for GaN deposition, this triazenide precursor exhibits several self-limiting growth windows, including one at 350 °C. researchgate.netlsbu.ac.uk Films grown at this temperature on 4H-SiC are epitaxial, have a near-stoichiometric Ga/N ratio, and contain very low levels of impurities. researchgate.netnih.govresearchgate.net The bandgap of these films was measured at 3.41 eV. rsc.orgresearchgate.netnih.gov The development of such precursors opens pathways for depositing high-quality GaN on temperature-sensitive materials. researchgate.netnih.gov
Understanding the surface chemistry of ALD is critical for process optimization. For the thermal ALD of GaN using traditional precursors like trimethylgallium (TMG) and ammonia (NH₃), the reaction mechanism is a subject of detailed study. A prevailing hypothesis, drawing parallels to AlN ALD, involves the formation of a surface adduct.
The proposed mechanism consists of several steps:
TMG Chemisorption : The TMG molecule chemisorbs onto the substrate surface.
Surface Adduct Formation : A TMG:NH₃ surface adduct forms when NH₃ physisorbs onto a TMG surface site. This is a reversible step.
Irreversible Conversion : Neighboring surface adducts react, leading to the irreversible formation of a Ga–NH₂–Ga linkage and the release of a methane (B114726) molecule. This step signifies the creation of a GaN unit.
While experimental evidence for the TMG:NH₃ surface adduct in GaN ALD is still being gathered, the model is supported by knowledge from GaN MOCVD gas-phase reactions and AlN ALD mechanisms. The stability of surface species like NH₂ on the GaN surface is temperature-dependent, with studies indicating that at low temperatures, NH₂ adsorbed on top of gallium sites is the most probable species, while at high temperatures, these species tend to desorb. rsc.org
Gallium Oxide (Ga₂O₃) Thin Film Deposition via ALD
Gallium oxide (Ga₂O₃) is an ultra-wide-bandgap semiconductor with applications in high-power electronics and UV optoelectronics. researchgate.netaip.org Tris(dimethylamido)gallium(III) has been utilized as a precursor for both thermal and plasma-enhanced ALD of Ga₂O₃.
In thermal ALD, TDMAGa combined with water (H₂O) as the oxidant enables Ga₂O₃ film growth at temperatures between 170 and 250 °C, with a growth rate of about 1.0 Å/cycle. researchgate.netaip.org The resulting films are stoichiometric Ga₂O₃ but contain some carbon and nitrogen impurities. researchgate.net As-deposited films are typically amorphous and can be crystallized into the β-Ga₂O₃ phase by post-deposition annealing. researchgate.net
Plasma-enhanced ALD using TDMAGa and an O₂ plasma allows for deposition at significantly lower temperatures, in the range of 60–160 °C. rsc.orgaip.org This PEALD process yields a higher growth rate of 1.5 Å/cycle and produces high-purity, amorphous, and nearly stoichiometric Ga₂O₃ thin films. rsc.org The ability to deposit at such low temperatures is advantageous for applications involving thermally sensitive substrates like polymers. rsc.org
Interactive Table: Comparison of ALD Processes for Ga₂O₃ using TDMAGa
| Feature | Thermal ALD | Plasma-Enhanced ALD (PEALD) |
| Gallium Precursor | Tris(dimethylamido)gallium(III) | Tris(dimethylamido)gallium(III) |
| Oxidant | Water (H₂O) | Oxygen (O₂) Plasma |
| Deposition Temp. | 170–250 °C researchgate.netaip.org | 60–160 °C rsc.org |
| Growth Rate | ~1.0 Å/cycle researchgate.net | ~1.5 Å/cycle rsc.org |
| Purity | C, N, H impurities present researchgate.net | High purity (C, N <2 at.%) rsc.org |
| Crystallinity | Amorphous (as-deposited) researchgate.net | Amorphous (as-deposited) rsc.org |
Indium Gallium Oxide (IGO) Thin Film Formation via ALD
Indium Gallium Oxide (IGO) and related materials like Indium Gallium Zinc Oxide (IGZO) are important for manufacturing high-performance thin-film transistors (TFTs). justia.com ALD is an ideal technique for depositing the uniform and conformal channel layers required for these devices.
The formation of these multi-component oxides via ALD involves using a "super-cycle" approach, where sub-cycles for each individual oxide (e.g., In₂O₃, Ga₂O₃, ZnO) are combined in a specific ratio. justia.com A US patent describes methods for depositing IGZO films where tris(dimethylamido)gallium(III) (TDMAGa) is used as the gallium precursor. justia.com In these processes, TDMAGa is heated to above 70°C and pulsed into the reaction chamber sequentially with indium and zinc precursors (like trimethyl indium and diethyl zinc, respectively) and an oxygen reactant. justia.com This demonstrates the utility of TDMAGa in the controlled, low-temperature fabrication of complex oxide thin films for advanced electronic applications. justia.com
Precision Control of Film Composition and Growth Characteristics in ALD
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to control film thickness and composition at the atomic level. confex.com This precision stems from its cyclic nature, which involves sequential, self-limiting surface reactions. acs.orgazonano.com The use of gallium amide precursors, such as Tris(dimethylamido)gallium(III) (TDMAGa), allows for the deposition of materials like gallium nitride (GaN) at temperatures significantly lower than those used in conventional Metal-Organic Chemical Vapor Deposition (MOCVD). confex.comucsd.edu
Control over film growth is demonstrated by the establishment of an ALD "window," a temperature range where the growth per cycle (GPC) remains constant. For TDMAGa used with an ammonia (NH3) co-reactant, a self-limiting deposition rate of 1.34 Å/cycle has been achieved at a low temperature of 200°C. confex.comresearchgate.net The saturation of the self-limiting reactions is key to this control; for this process, saturation times were found to be 5 seconds for the TDMAGa pulse and 30 seconds for the ammonia pulse. confex.comresearchgate.net
Further precision in controlling film properties can be achieved through modified ALD processes like Atomic Layer Annealing (ALA). In an ALA process for GaN using TDMAGa and hydrazine (B178648) at 275°C, the application of a radio-frequency (RF) substrate bias was shown to effectively reduce oxygen and carbon impurity content compared to thermal ALD films. ucsd.edu This technique also influences the crystalline structure, enabling the development of long-range order and promoting the broadening of crystallites as the film thickness increases. ucsd.edu However, films deposited with gallium amide precursors can still contain impurities; for instance, GaN films grown using Ga(NMe2)3 have been reported to contain approximately 2.8 at% carbon impurities, attributed to the thermal stability of the precursor's ligands. acs.org
Table 1: ALD Process Parameters for GaN Deposition Using TDMAGa
| Parameter | Value | Source |
|---|---|---|
| Gallium Precursor | Tris(dimethylamido)gallium(III) (TDMAGa) | confex.com, ucsd.edu |
| Co-reactant | Ammonia (NH3) or Hydrazine | confex.com, ucsd.edu |
| Deposition Temperature | 200°C - 275°C | confex.com, ucsd.edu |
| Growth per Cycle (GPC) | 1.34 Å/cycle (at 200°C) | confex.com, researchgate.net |
| TDMAGa Saturation Time | 5 seconds (at 200°C) | confex.com, researchgate.net |
| NH3 Saturation Time | 30 seconds (at 200°C) | confex.com, researchgate.net |
| Resulting Film | Amorphous or Polycrystalline GaN | confex.com, ucsd.edu |
Investigation of Precursor Decomposition and Film Formation Mechanisms in Vapor Deposition
The mechanisms of film formation in vapor deposition are intrinsically linked to precursor chemistry, temperature, and surface reactions. For gallium amide precursors, thermal decomposition is a critical factor that dictates the viable process window and influences the final film quality.
Studies on the thermal ALD of GaN using TDMAGa and ammonia show a distinct transition in the growth mechanism with temperature. At 200°C, the growth proceeds via a self-limiting surface reaction. confex.comresearchgate.net However, when the deposition temperature is increased to 250°C, the deposition rate elevates to over 3 Å/cycle. confex.comresearchgate.net This increase is attributed to the thermal decomposition of the TDMAGa precursor, which contributes to a non-ALD, CVD-like growth component. confex.comresearchgate.net The thermal instability of metal amide surface species is also a known pathway for the incorporation of carbon impurities into the growing film. acs.org
The initial film formation often results in an amorphous and nitrogen-deficient GaN layer, particularly at lower deposition temperatures like 200°C. confex.comresearchgate.net Post-deposition annealing in an ammonia atmosphere can be employed to improve both the crystallinity and stoichiometry of the film. confex.comresearchgate.net In MOCVD processes, which operate at higher temperatures, dimeric gallium-amide precursors like [2Ga]2 can be generated through gas-phase reactions and subsequently decompose to form other reactive species before adsorbing onto the growth surface. researchgate.net
Ligand Exchange and Surface Modification Reactions During Deposition
The foundation of ALD is the sequential and separate pulsing of precursors, which interact with the substrate surface. This process is fundamentally governed by ligand exchange and surface modification reactions.
In the deposition of GaN using a gallium amide precursor like TDMAGa and a nitrogen source such as ammonia, the mechanism involves a series of surface reactions. During the first pulse, the TDMAGa molecule reacts with the active sites on the substrate surface. This involves the breaking of one or more of the gallium-nitrogen bonds in the precursor and the formation of a new bond with the surface. The dimethylamine ([HN(CH3)2]) or related species act as leaving groups.
Following a purge cycle to remove unreacted precursor and byproducts, the nitrogen co-reactant (e.g., NH3) is introduced. This second pulse interacts with the modified surface. The ammonia molecules react with the remaining ligands on the adsorbed gallium species, completing the ligand exchange. This step removes the remaining organic ligands (e.g., dimethylamido groups) from the surface and forms the desired Ga-N bonds of the film, with volatile byproducts being removed in the subsequent purge. This cycle of surface modification and ligand exchange is repeated to build the film layer by layer. azonano.com While the specific reaction pathways for TDMAGa are complex, the general principle of exchanging the precursor's dimethylamido ligands for nitrogen atoms from the co-reactant is central to the formation of the GaN film.
Theoretical and Computational Investigations of Methanamine, N Methyl , Gallium Salt 9ci and Gallium Precursor Chemistry
Density Functional Theory (DFT) Studies of Precursor Behavior
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex chemical and physical phenomena that govern the behavior of gallium precursors like TDMAGa at the atomic level. These computational methods provide insights that are often difficult to obtain through experimental means alone.
Simulation of Adsorption and Chemisorption Mechanisms on Substrate Surfaces
DFT simulations are instrumental in modeling the initial stages of thin film growth, specifically the adsorption and chemisorption of precursor molecules on a substrate. Studies on related gallium precursors, such as trimethylgallium (B75665) (TMG), have shown that the precursor's interaction with the substrate is highly dependent on the surface termination. For instance, DFT calculations have revealed that TMG adsorption on an =NH-terminated Si(100) surface has a lower activation energy (1.11 eV) compared to an –NH₂-terminated surface (2.00 eV), indicating that the =NH site is more reactive for initial precursor binding. diva-portal.orgbohrium.com This highlights the importance of surface chemistry in controlling the deposition process.
In the context of TDMAGa, DFT calculations would similarly be used to map out the potential energy surface for its interaction with various substrates, such as silicon or sapphire. These simulations would identify the most energetically favorable adsorption sites and calculate the energy barriers for chemisorption, which involves the formation of chemical bonds between the precursor and the substrate. This information is critical for understanding the nucleation and growth of thin films. For example, in the atomic layer deposition (ALD) of gallium nitride (GaN), the self-limiting nature of the growth process is dictated by the reaction of the precursor with the surface functional groups. researchgate.net
Analysis of Electronic Structure and Bonding (e.g., π-interactions)
Understanding the electronic structure and bonding within the precursor molecule and between the precursor and the substrate is fundamental to predicting its reactivity. The ground state electron configuration of gallium is [Ar] 3d¹⁰ 4s² 4p¹. shef.ac.ukyoutube.comwebelements.com In compounds like TDMAGa, gallium is in a +3 oxidation state. acs.org DFT calculations can provide detailed information about the nature of the gallium-nitrogen bonds, which are central to the chemistry of this precursor.
Quantum-chemical computations have been used to determine the heterolytic bond dissociation energy of the Ga–N bonds in various precursors. For a hexacoordinated Ga(III) triazenide precursor, this energy was calculated to be 341.2 kJ mol⁻¹, which is lower than that of other gallium precursors like Ga(guan)₃ (349.5 kJ mol⁻¹) and Ga(amd)₃ (373 kJ mol⁻¹), indicating a weaker and potentially more reactive Ga–N bond. acs.org Similar calculations for TDMAGa would be crucial for understanding its thermal stability and decomposition pathways. The analysis of natural charges on the atoms, also obtainable from DFT, reveals the polarity of the bonds and potential sites for nucleophilic or electrophilic attack. For instance, in one Ga(III) precursor, the natural charges were calculated to be +1.47 on the gallium atom and negative on the coordinating nitrogen atoms, highlighting the Lewis acidic nature of the gallium center. acs.org
Quantum Chemical Computations of Gas-Phase and Surface Reactions
Prediction of Decomposition Pathways for Gallium Precursors
The thermal decomposition of the precursor is a critical aspect of chemical vapor deposition (CVD) and ALD. Quantum chemical calculations can be used to model the unimolecular and bimolecular decomposition pathways of gallium precursors. For TDMAGa, deposition at 250°C resulted in a higher deposition rate than at 200°C, which was attributed to the thermal decomposition of the precursor. researchgate.net Theoretical studies can elucidate the specific bond-breaking events that lead to this decomposition.
For related organogallium precursors, thermodynamic analysis based on DFT calculations has shown that the replacement of alkyl groups with hydrogen is a thermodynamically favorable process. researchgate.net This suggests that in the presence of a hydrogen source like ammonia (B1221849) (NH₃), the decomposition of TDMAGa would likely involve the cleavage of the Ga-N bonds and the subsequent formation of more stable Ga-H and N-H bonds. researchgate.net The computational modeling of these pathways provides valuable information for controlling film purity and preventing the incorporation of carbon and other impurities.
Evaluation of Adduct Formation and Thermodynamic Stability
In many deposition processes, especially those using ammonia as a co-reactant, the formation of adducts between the gallium precursor and the nitrogen source is a key consideration. These adducts can be either beneficial or detrimental to the film growth process. Quantum chemical calculations can be used to evaluate the thermodynamic stability of such adducts. researchgate.net
For example, the reaction between trimethylgallium (TMG) and ammonia to form the TMG:NH₃ adduct is a reversible reaction with a formation enthalpy (ΔH) reported to be between -15 and -21 kcal/mol. researchgate.net The stability of this adduct is dependent on the partial pressures of the precursors. Similar calculations for TDMAGa and ammonia would be crucial for understanding the gas-phase chemistry in the reactor. The formation of stable, non-volatile adducts can lead to particle formation in the gas phase, which is a major source of film contamination. researchgate.net Conversely, the controlled formation of a reactive adduct on the growth surface can be a key step in the deposition mechanism. rsc.org
Modeling of Reaction Kinetics and Thermodynamics in Thin Film Deposition Processes
To bridge the gap between atomistic-level understanding and macroscopic process control, the data from quantum chemical calculations are often used as input for larger-scale models of reaction kinetics and thermodynamics. These multiscale models can simulate the entire deposition process, from the flow of gases in the reactor to the growth of the thin film on the substrate. diva-portal.org
Kinetic Monte Carlo (KMC) simulations, for example, can use the activation energies and reaction probabilities derived from DFT calculations to model the evolution of the film morphology at a microscopic level. diva-portal.org This allows for the prediction of film properties such as thickness uniformity, crystallinity, and defect density as a function of process parameters like temperature, pressure, and precursor flow rates.
Thermodynamic databases, populated with data from quantum chemical calculations, are used in computational fluid dynamics (CFD) simulations to model the transport of chemical species and heat within the reactor. rsc.org This enables the optimization of reactor design and process conditions to achieve uniform deposition over large areas. For the deposition of GaN using TDMAGa, such models would be invaluable for scaling up the process from laboratory research to industrial production. rsc.org
| Computational Method | Parameter Investigated | Precursor/System | Key Finding | Reference |
| Density Functional Theory (DFT) | Adsorption Activation Energy | Trimethylgallium (TMG) on Si(100) | Adsorption is more favorable on =NH-terminated surfaces (1.11 eV) than on –NH₂-terminated surfaces (2.00 eV). | diva-portal.orgbohrium.com |
| Density Functional Theory (DFT) | Bond Dissociation Energy | Hexacoordinated Ga(III) Triazenide | The Ga–N bond dissociation energy is 341.2 kJ mol⁻¹, lower than other related Ga precursors, indicating higher reactivity. | acs.org |
| Quantum Chemical Calculation | Adduct Formation Enthalpy | Trimethylgallium (TMG) and Ammonia (NH₃) | The formation of the TMG:NH₃ adduct is exothermic, with a ΔH of -15 to -21 kcal/mol. | researchgate.net |
| Experimental (supported by theory) | Thermal Decomposition | Tris(dimethylamido)gallium (TDMAGa) | Increased deposition rate at 250°C compared to 200°C is attributed to thermal decomposition. | researchgate.net |
Computational Approaches to Elucidating Coordination Environment and Isomerism in Gallium Complexes
While specific theoretical investigations focused solely on Methanamine, N-methyl-, gallium salt (9CI) are not extensively detailed in published research, the computational methodologies for elucidating the coordination environment and isomerism of gallium complexes are well-established. These approaches, primarily centered around Density Functional Theory (DFT), are crucial for predicting molecular structures, understanding thermodynamic stability, and rationalizing the formation of different isomers. These techniques would be directly applicable to the analysis of the title compound and its derivatives.
Furthermore, computational methods are instrumental in exploring the complex potential energy surfaces of gallium compounds, particularly in identifying and characterizing different isomers. Gallium complexes, especially those with an octahedral geometry, can exist as stereoisomers, such as facial (fac) and meridional (mer) isomers. The thermodynamic preference for one isomer over another can be quantified by calculating their relative energies.
A prominent example is the computational study of tris(8-hydroxyquinoline-5-sulfonate)gallium(III), [Ga(8-HQS)₃]³⁻. DFT calculations performed with a Polarizable Continuum Model (PCM) to simulate an aqueous environment revealed that the mer isomer is thermodynamically more stable than the fac isomer. researchgate.net The energetic difference was calculated to be 13.4 kJ mol⁻¹, indicating a clear preference for the meridional arrangement in solution. researchgate.net The preference for the mer isomer is often attributed to the reduction of intra-ligand steric repulsions. rsc.org In contrast, the fac isomer may be favored in complexes with larger metal ions where stronger covalent bonds can be formed. rsc.org
Similarly, for the [GaF(Bn-NODP)] complex, DFT calculations were used to assess the relative stability of possible geometric isomers. The results indicated that the experimentally observed asymmetric isomer (isomer 1) is the most thermodynamically stable form, explaining why it is the sole product formed. nih.govacs.org These computational insights are vital as the isolation and experimental characterization of individual isomers can be exceptionally challenging. nih.gov
The data generated from these computational investigations can be summarized to compare the structural and energetic properties of different gallium complexes and their isomers.
Table 1: Calculated Relative Energies of Gallium Complex Isomers This table illustrates how computational methods are used to determine the thermodynamic stability of different geometric isomers of gallium complexes.
| Complex | Isomers Compared | Computational Method | Calculated Energy Difference (kJ mol⁻¹) | Most Stable Isomer | Reference |
| [Ga(8-HQS)₃]³⁻ | mer vs. fac | DFT/B3LYP (in PCM) | 13.4 | mer | researchgate.net |
Table 2: Calculated Structural Parameters for Optimized Gallium Complexes This table provides examples of key bond lengths in gallium complexes as determined by DFT calculations, showcasing the precision of these methods in defining coordination environments.
| Complex / Isomer | Parameter | Calculated Bond Length (Å) | Computational Method | Reference |
| [GaF(Bn-NODP)] (Isomer 1) | Ga–F | 1.832 | DFT | nih.govacs.org |
| Ga–O | 1.936 - 1.940 | DFT | nih.govacs.org | |
| Ga–N | 2.141 - 2.153 | DFT | nih.govacs.org | |
| mer-[Ga(8-HQS)₃]³⁻ | Ga-O | 1.967 - 1.993 | DFT/B3LYP (in PCM) | researchgate.net |
| Ga-N | 2.091 - 2.112 | DFT/B3LYP (in PCM) | researchgate.net |
Future Research Directions in Gallium Amide Precursor Chemistry
Development of Novel Precursors with Tailored Volatility, Reactivity, and Selectivity
A significant thrust in future research is the rational design and synthesis of novel gallium amide precursors with properties fine-tuned for specific deposition applications. The ideal precursor should exhibit high volatility for efficient gas-phase transport, appropriate reactivity to ensure controlled film growth at desired temperatures, and high thermal stability to prevent premature decomposition. azonano.com
Tris(dimethylamido)gallium, while a promising starting point, is a solid with a dimeric structure in the solid state, which can be inconvenient for vapor delivery in industrial-scale MOCVD and ALD processes. wikipedia.orgharvard.edu Its thermal properties have been characterized, showing it evaporates in a single step between 140-230°C with low residual mass, making it suitable for chemical vapor deposition. smolecule.com However, research is actively pursuing the development of liquid and more volatile monomeric precursors. One successful strategy involves the use of chelating amide ligands. These ligands are designed to form monomeric complexes with gallium, which increases their volatility and helps maintain a liquid state, offering more convenient handling and vaporization compared to solid precursors. harvard.edu
Another innovative approach is the modification of the ligand environment around the gallium center to enhance stability and reactivity. For instance, the development of a hexacoordinated gallium(III) triazenide precursor, tris(1,3-diisopropyltriazenide)gallium(III), has shown exceptional promise. acs.org This compound is highly volatile and has been used to deposit high-quality epitaxial gallium nitride (GaN) films via ALD without the carbon impurities that can be an issue with tris(dimethylamido)gallium. acs.orgslu.se The enhanced stability of this precursor is attributed to its hexacoordinated nature, which protects the gallium center. acs.org
The table below summarizes and compares the properties of selected gallium amide and related precursors, highlighting the progress in tailoring these compounds for advanced deposition processes.
| Precursor Name | Chemical Formula | State at RT | Key Properties | Application Highlights | Reference |
|---|---|---|---|---|---|
| Tris(dimethylamido)gallium | [Ga(NMe2)3]2 | Solid | Dimeric structure; vapor pressure of 1 Torr at 109 ± 5°C; enthalpy of vaporization of 59.5 kJ/mol. | Precursor for low-temperature ALD/CVD of GaN. smolecule.comresearchgate.net | wikipedia.orgsmolecule.com |
| Chelated Gallium Amides | (R2NCH2CH2NR')Ga(NMe2)2 | Liquid | Monomeric, low viscosity, non-pyrophoric, volatile (180 mTorr at 45-55°C). | Low-temperature CVD of AlN and GaN. harvard.edu | harvard.edu |
| Tris(1,3-diisopropyltriazenide)gallium(III) | Ga(iPr2N3)3 | Solid | Highly volatile, sublimes at 90°C (0.5 mbar), single-step volatilization between 150-220°C. | ALD of high-purity, epitaxial GaN films at 350°C without an AlN buffer layer. acs.org | acs.orgslu.se |
| Dimethylgallium Isopropoxide | Me2GaOiPr | Liquid | Non-pyrophoric, reasonably high vapor pressure. | ALD and MOCVD of Ga2O3 films. researchgate.net | researchgate.net |
Future work in this area will likely focus on synthesizing heteroleptic precursors, which contain a mix of different ligands. This approach allows for a finer tuning of the precursor's physical and chemical properties. For example, combining amide ligands with other functional groups could lead to precursors with optimized volatility, reactivity, and decomposition pathways, ultimately enabling the deposition of higher-quality materials with fewer impurities. The study of how auxiliary ligands influence surface reactivity is crucial, as demonstrated in gallium amidinate-based precursors where the choice of ligand determined the success of the ALD process. rsc.orgresearchgate.net
Advanced Mechanistic Studies of Film Growth and Interface Chemistry
A deeper understanding of the chemical reactions occurring at the substrate surface during film growth is essential for process optimization and material quality control. For gallium amide precursors, the reaction mechanisms are complex and involve multiple steps, including precursor adsorption, surface reactions with a co-reactant (like ammonia), and the elimination of byproducts.
When using tris(dimethylamido)gallium with ammonia (B1221849) for GaN deposition, the process can be self-limiting at lower temperatures (e.g., 200°C), which is characteristic of ALD. researchgate.net However, at higher temperatures (e.g., above 250°C), thermal decomposition of the precursor can occur, leading to higher, less controlled growth rates. researchgate.net The resulting films can be amorphous and nitrogen-deficient, necessitating post-deposition annealing in an ammonia atmosphere to improve crystallinity and stoichiometry. researchgate.net
A key challenge with amide precursors is the potential for carbon and oxygen contamination in the grown films. acs.org While tris(dimethylamido)gallium has been used to grow epitaxial GaN on silicon carbide (SiC) substrates, the films still contained around 2.8 at% carbon impurities. acs.org These impurities are thought to arise from the incomplete elimination of the dimethylamido ligands during the deposition process.
Future research must employ advanced in-situ characterization techniques to probe the surface chemistry during deposition. Techniques like quartz crystal microbalance (QCM), surface-enhanced Raman spectroscopy (SERS), and synchrotron-based X-ray techniques can provide real-time information on the species present at the growth interface and the kinetics of the surface reactions. These experimental studies, when coupled with theoretical calculations, can elucidate the elementary reaction steps, identify rate-limiting steps, and reveal the origins of impurity incorporation. Understanding the atomistic mechanisms of step-flow growth, including the role of different step edges and kink propagation kinetics, is also a critical area for future investigation. osti.gov
Exploration of New Material Systems Beyond Nitrides and Oxides Utilizing Gallium Amide Precursors
While the primary focus of gallium amide precursor research has been on the deposition of GaN and gallium oxide (Ga2O3) films, there is a growing interest in extending their use to synthesize other important material systems. The versatility of gallium amide chemistry opens up possibilities for creating a wide range of binary and ternary compounds.
For example, gallium amide precursors can be used to deposit gallium sulfide (B99878) (GaS) thin films by reacting them with a sulfur source like hydrogen sulfide (H2S). rsc.org Gallium sulfide is a layered semiconductor with potential applications in two-dimensional electronics and optoelectronics. wikipedia.org The use of amidinate-based gallium precursors has already demonstrated the successful growth of Ga2S3 films via ALD. rsc.org Further research is needed to optimize the deposition process and explore the properties of the resulting films.
Another promising area is the synthesis of gallium arsenide (GaAs). The use of traditional gallium alkyls for GaAs deposition often leads to carbon contamination. dtic.mil Gallium amide precursors, being free of direct Ga-C bonds, present a potential route to higher purity GaAs films. dtic.mil Early exploratory studies have investigated the synthesis of new gallium precursors for high-purity GaAs deposition. dtic.mil Pyrolysis studies of single-source precursors containing both gallium and arsenic have also been conducted to understand their decomposition pathways for potential use in GaAs growth. acs.org
Furthermore, gallium amide precursors are being explored for the synthesis of more complex materials, such as gallium-based alloys. A novel method involves heating a mixture of a gallium amide, like gallium dimethylamide, with a rare earth metal amide to synthesize gallium-rare earth metal alloys in an inert atmosphere. researchgate.net This approach could lead to new materials with unique magnetic or electronic properties. The reactivity of gallium nanoparticles, which can be derived from amide precursors, in galvanic replacement reactions also opens up avenues for synthesizing bimetallic copper-gallium nanoparticles. nih.gov
Future research in this domain will involve identifying suitable co-reactants and optimizing reaction conditions to deposit a wider range of materials, including other III-V semiconductors (e.g., GaP, GaSb), ternary and quaternary alloys, and novel bimetallic and multimetallic nanostructures.
Integration of Multiscale Computational and Experimental Methodologies for Precursor and Process Optimization
The development of new precursors and deposition processes is often a time-consuming and resource-intensive endeavor. The integration of computational modeling with experimental studies offers a powerful approach to accelerate this process. Multiscale modeling, which combines different computational techniques to study phenomena across various length and time scales, is becoming an indispensable tool in materials chemistry. mdpi.com
At the atomic scale, quantum chemical methods like Density Functional Theory (DFT) can be used to predict the fundamental properties of precursor molecules, such as their structure, stability, and vibrational frequencies. acs.org DFT can also be employed to model the reaction pathways of precursor decomposition and their interactions with surfaces and co-reactants. mdpi.com This information is crucial for understanding the reaction mechanisms and for designing new precursors with desired reactivity. For example, DFT calculations can help to screen potential ligand candidates for new gallium amide precursors by predicting their effect on the precursor's volatility and stability.
At the reactor scale, Computational Fluid Dynamics (CFD) can be used to model the transport phenomena, including heat and mass transfer, within the deposition chamber. wikipedia.orgacs.orgmdpi.com By coupling the results from atomic-scale simulations (e.g., reaction kinetics) with CFD models, it is possible to simulate the entire deposition process and predict the growth rate and uniformity of the thin films. This integrated approach allows for the optimization of process parameters, such as temperature, pressure, and gas flow rates, without the need for extensive experimental trial and error.
Future research will focus on developing more accurate and predictive multiscale models. This will require the development of more sophisticated theoretical methods and the validation of the computational results against well-controlled experiments. The ultimate goal is to create a "virtual laboratory" where new precursors and deposition processes can be designed, tested, and optimized in-silico before they are implemented in the real world. This synergistic approach, combining the predictive power of computational modeling with the validation and insights from experimental studies, will be crucial for advancing the field of gallium amide precursor chemistry and enabling the next generation of semiconductor materials and devices. fishersci.finih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
